molecular formula C31H34N4O5 B15182586 Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)- CAS No. 83409-18-1

Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)-

Cat. No.: B15182586
CAS No.: 83409-18-1
M. Wt: 542.6 g/mol
InChI Key: CUOFPVZAEITTLG-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route may involve the following steps:

    Formation of the quinazolinyl intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the quinazolinyl core.

    Attachment of the propyl group: The quinazolinyl intermediate is then reacted with a propylating agent to introduce the propyl group.

    Coupling with 4-methylphenyl piperazine: Finally, the propylated quinazolinyl intermediate is coupled with 4-methylphenyl piperazine under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced piperazine derivatives.

Scientific Research Applications

Piperazine derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of various organic compounds.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter signaling in the brain.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)-
  • Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)ethyl)-
  • Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)methyl)-

Uniqueness

The uniqueness of the compound lies in its specific structural features, such as the presence of the 3,4,5-trimethoxyphenyl group and the quinazolinyl core. These structural elements contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

83409-18-1

Molecular Formula

C31H34N4O5

Molecular Weight

542.6 g/mol

IUPAC Name

3-[1-[4-(4-methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C31H34N4O5/c1-20-10-12-23(13-11-20)33-14-16-34(17-15-33)30(36)21(2)35-29(32-25-9-7-6-8-24(25)31(35)37)22-18-26(38-3)28(40-5)27(19-22)39-4/h6-13,18-19,21H,14-17H2,1-5H3

InChI Key

CUOFPVZAEITTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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